3-(2-Chlorophenyl)-3-methylbutanoic acid
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Description
3-(2-Chlorophenyl)-3-methylbutanoic acid is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids and polyketides . It is also known as 3-(2-chlorophenyl)propanoic acid . The molecular formula of this compound is C9H9ClO2 .
Molecular Structure Analysis
The molecular structure of this compound consists of two aromatic rings linked by an aliphatic three-carbon chain . The molecular weight of this compound is 184.62 g/mol .Scientific Research Applications
Organic Synthesis and Catalysis
One notable application of related compounds involves the synthesis of key building blocks for medicinal compounds, demonstrating the compound's utility in developing pharmaceutical agents. For instance, the practical synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a building block for the calcium antagonist Mibefradil, highlights the relevance of closely related compounds in the synthesis of medically important agents (Crameri et al., 1997).
Agricultural Applications
Compounds structurally similar to 3-(2-Chlorophenyl)-3-methylbutanoic acid have been utilized in developing sustained release formulations for agricultural chemicals, aiming to improve the efficacy and reduce the environmental impact of fungicides (Campos et al., 2015).
Analytical Chemistry
In analytical chemistry, derivatives of 3-methylbutanoic acid have been employed as markers or substrates in the study of chemical processes, such as the methanol-to-hydrocarbon chemistry over molecular sieves, indicating the potential of related compounds in understanding catalytic processes and reaction mechanisms (Salehirad & Anderson, 1996).
Environmental Science
Furthermore, compounds structurally analogous to this compound have been studied for their environmental behavior and effects, such as the monitoring of pyrethroid metabolites in human urine, indicating their relevance in environmental monitoring and human health risk assessment (Arrebola et al., 1999).
Properties
IUPAC Name |
3-(2-chlorophenyl)-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,7-10(13)14)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJAFVHOCOYQPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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